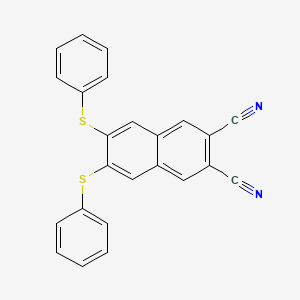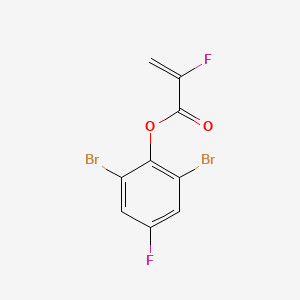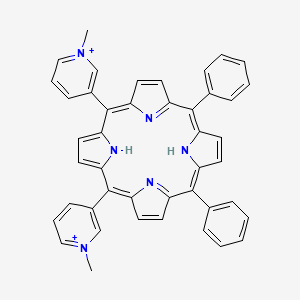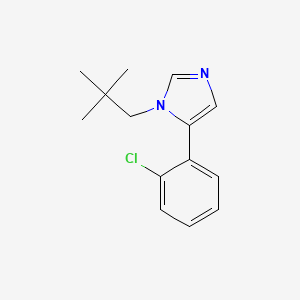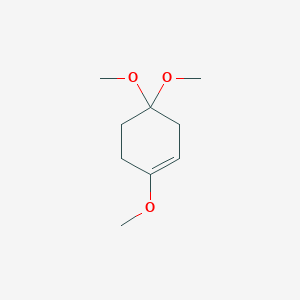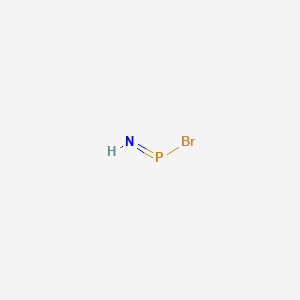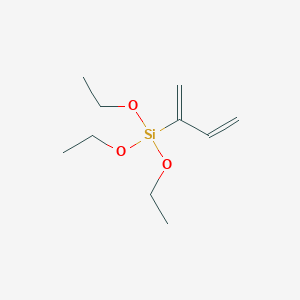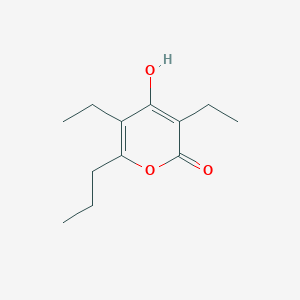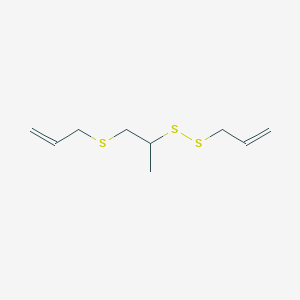
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime typically involves the reaction of cyanuric chloride with dimethylamine, followed by the introduction of the oxime group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can produce a range of substituted triazine compounds.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its use in nucleophilic substitution reactions.
2-Amino-4,6-dimethylamino-1,3,5-triazine: Another triazine derivative with similar structural features.
Uniqueness
1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime is unique due to the presence of both dimethylamino groups and an oxime functional group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113682-63-6 |
|---|---|
Fórmula molecular |
C7H14N6O |
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C7H14N6O/c1-12(2)6-8-5(11-14)9-7(10-6)13(3)4/h14H,1-4H3,(H,8,9,10,11) |
Clave InChI |
PEOBASWOHQQVRL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)NO)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
